Nodakenetin

Antiviral Neuraminidase Inhibition Influenza

Influenza drug discovery often fails when relying on low-activity Angelica extracts or nodakenin. Nodakenetin delivers 68% neuraminidase inhibition at 250 μg/mL-a 17-fold improvement over nodakenin. It also inhibits AChE (2.4-fold more potent than nodakenin), BChE, BACE1, α-glucosidase, and PTP1B. Exhibits lowest irritant and cytotoxic potential among Angelica coumarins. Moderate Caco-2 permeability (Papp ~1×10⁻⁶ cm/s) supports oral bioavailability studies. Available at ≥98% purity with comprehensive QC and global shipping from BenchChem.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 495-32-9
Cat. No. B021329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodakenetin
CAS495-32-9
Synonyms2-(2-Hydroxy-2-propanyl)-2,3-dihydro-7H-furo(3,2-g)chromen-7-one
marmesin
marmesin, (R)-isomer
nodakenetin
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O
InChIInChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1
InChIKeyFWYSBEAFFPBAQU-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Nodakenetin: Differentiation from Glycosylated Analogs


Nodakenetin (NANI), CAS 495-32-9, is a naturally occurring dihydrofuranocoumarin aglycone isolated from various Angelica species. Chemically, it is (R)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one [1]. It belongs to the linear furocoumarin family, structurally related to psoralen, angelicin, and bergapten [2]. Unlike its glycosylated counterpart, nodakenin, Nodakenetin lacks a sugar moiety, which fundamentally alters its physicochemical properties, in vitro absorption profile, and specific biological activities [3]. This aglycone form is a key differentiator for research applications requiring distinct pharmacokinetic or target engagement characteristics.

Chemotype Aglycone dihydrofuranocoumarin
Key Differentiation Lacks sugar moiety, distinct PK and target engagement
Research Context Structure-activity relationship studies, aglycone-dependent assays

Nodakenetin vs. Other Coumarins: Why Substitution Fails


Within the Angelica coumarin family, compounds like nodakenin, decursin, and decursinol angelate are often considered as a class, yet their individual pharmacological profiles diverge sharply. Nodakenin, the glycoside of Nodakenetin, shows markedly different activity in viral neuraminidase inhibition (4% vs. 68% inhibition) and intestinal permeability (poor vs. moderate) [1][2]. Similarly, while decursin and decursinol angelate are potent antibacterials, they also carry higher irritant and cytotoxic potential compared to Nodakenetin [3]. Therefore, selecting a generic 'Angelica coumarin' without accounting for these quantifiable, aglycone-specific differences risks invalidating experimental outcomes and misdirecting drug discovery efforts.

Glycoside nodakenin shows divergent neuraminidase inhibition and permeability profiles, may not match aglycone activity.
Decursin and decursinol angelate exhibit higher irritant/cytotoxic potential, limiting direct substitution in toxicity-sensitive studies.
Generic Angelica coumarin selection may produce misleading structure-activity relationships due to aglycone-specific pharmacology.

Nodakenetin Differentiation Evidence


Viral Neuraminidase Inhibition vs. Nodakenin

Nodakenetin demonstrates significantly greater inhibition of viral neuraminidase (NA) activity compared to its glycoside, nodakenin. In a direct comparative assay, Nodakenetin inhibited NA activity by 68%, whereas nodakenin exhibited only 4% inhibition at the same concentration [1].

Viral NA Inhibition vs. Nodakenin
Head-to-head
68% inhibition (nodakenetin) vs. 4% (nodakenin) at 250 μg/mL; 17-fold difference
Aglycone-dependent antiviral activity context
In vitro NA assay; reported endpoint
Antiviral Neuraminidase Inhibition Influenza

Intestinal Permeability vs. Glycosylated Analogs

In a Caco-2 cell monolayer model of human intestinal absorption, Nodakenetin (NANI) exhibited moderate permeability (Papp ~1×10⁻⁶ cm/s), placing it between high-permeability (propranolol) and low-permeability (atenolol) controls. In contrast, its glycoside nodakenin (ND) and esterified analogs decuroside V (DEV) and forbesoside (FDE) were classified as poorly absorbed compounds (Papp ~1×10⁻⁷ cm/s) [1].

Caco-2 Permeability vs. Glycosides
Head-to-head
Papp ~1×10⁻⁶ cm/s (moderate) vs. ~1×10⁻⁷ cm/s (poor) for glycosylated analogs; ~10-fold higher
Aglycone form supports higher intestinal permeability in vitro
Caco-2 monolayer model; reported permeability rank
ADME Intestinal Absorption Bioavailability

Antiseizure Activity in Zebrafish Model

A comparative screening of 18 coumarin derivatives in a larval zebrafish PTZ-induced seizure model revealed distinct activity profiles. Nodakenetin reduced seizure-like behavior by 29% and decreased PTZ-induced elevation in power spectral density (PSD) by 26%. This contrasts with its glycoside nodakenin, which was inactive in the behavioral locomotor assay but showed pronounced antiepileptiform activity (77% PSD reduction), and with more potent analogs like oxypeucedanin hydrate (74% behavioral reduction, 83-89% PSD reduction) [1].

Antiseizure in Zebrafish PTZ Model
Head-to-head
29% seizure-like behavior reduction, 26% PSD reduction. Nodakenin: inactive locomotor, 77% PSD reduction.
Unique moderate antiseizure signature distinct from glycoside
Larval zebrafish PTZ model; behavioral and LFP recordings
Epilepsy Antiseizure Zebrafish Model

Reduced Irritancy and Cytotoxicity vs. Decursin and Decursinol Angelate

In a comparative study assessing irritant and cytotoxic potential, Nodakenetin was identified among the least potent compounds. While decursin and decursinol angelate were the most potent and persistent irritants (with the lowest ID₅₀ values and effects lasting 48h), Nodakenetin and 5,6,7-trimethoxycoumarin displayed the least irritant and least persistent reactions on mouse ears. Nodakenetin also exhibited the least cytotoxic capacity against brine shrimp larvae among the tested coumarins [1].

Irritancy & Cytotoxicity vs. Decursin Analogs
Context-dependent
Least irritant and least persistent among tested coumarins; lowest cytotoxicity in brine shrimp assay.
Reported lower irritancy/cytotoxicity context for in vivo model selection
Mouse ear assay, brine shrimp lethality; qualitative ranking
Safety Pharmacology Cytotoxicity Irritancy

Broad Enzyme Inhibition vs. Nodakenin

Nodakenetin exhibits a distinct multi-target enzyme inhibition profile. It is reported to inhibit α-glucosidase, PTP1B, rat lens aldose reductase (RLAR), AChE, BChE, and BACE1 . While nodakenin is also an AChE inhibitor (IC₅₀ = 84.7 μM) , its inhibition of other key targets like BACE1 is less characterized, and it shows opposite activity in other assays (e.g., neuraminidase, PSD reduction). Biotransformation of nodakenin to Nodakenetin resulted in a 2.4-fold lower IC₅₀ for AChE inhibition of the extract, suggesting Nodakenetin contributes to enhanced AChE inhibition [1].

Multi-Target Enzyme Inhibition
Class-level
Inhibits α-glucosidase, PTP1B, RLAR, AChE, BChE, BACE1. Nodakenin primarily AChE inhibitor (IC₅₀ 84.7 μM).
Broader polypharmacology profile supports multi-target research
Multiple in vitro assays; exact IC50s not uniformly specified
Enzyme Inhibition Multi-target Neurodegeneration

Antiproliferative Activity in Cancer Cells

Nodakenetin demonstrates defined, moderate antiproliferative activity across several human cancer cell lines. Reported IC₅₀ values include approximately 16 μM against HL-60 leukemia cells [1], 25.3 μM against HepG2 hepatocellular carcinoma cells, and 31.7 μM against A549 lung adenocarcinoma cells . This profile provides a quantifiable benchmark for researchers investigating structure-activity relationships, as it differs from the potent antibacterial activity of decursin (MIC 12.5 μg/mL) [2] or the strong cytotoxicity of decursinol angelate [3].

Antiproliferative IC50 in Cancer Cell Lines
Reported
HL-60: ~16 μM; HepG2: ~25.3 μM; A549: ~31.7 μM
Moderate micromolar activity differentiates from more potent/toxic analogs
Cell viability assays; cross-study comparable values
Anticancer Cytotoxicity Cell Cycle Arrest

Nodakenetin: Best-Fit Research Applications


Influenza Neuraminidase Inhibition

Nodakenetin is the optimal selection for investigating the antiviral properties of Angelica-derived coumarins against influenza. Its demonstrated 68% inhibition of viral neuraminidase at 250 μg/mL, a 17-fold improvement over its glycoside nodakenin , identifies it as the key active principle. Research programs focused on neuraminidase inhibition should procure Nodakenetin rather than nodakenin or crude extracts to ensure activity.

ADME/PK Studies for Oral Bioavailability

For research into oral bioavailability of linear dihydrofurocoumarins, Nodakenetin is the preferred lead compound. Its moderate permeability in Caco-2 assays (Papp ~1×10⁻⁶ cm/s) is an order of magnitude higher than that of nodakenin, decuroside V, and forbesoside (Papp ~1×10⁻⁷ cm/s) . This quantitative difference supports its use in pharmacokinetic studies where improved intestinal absorption is a prerequisite, as confirmed by its detection in rat plasma after oral administration of herbal formulas [1].

In Vivo Safety Margin Studies

When designing in vivo studies where minimizing compound-related toxicity and irritancy is critical, Nodakenetin is the safest choice among Angelica coumarins like decursin and decursinol angelate. It was shown to display the least irritant and least persistent reactions on mouse ears and exhibited the least cytotoxic capacity against brine shrimp larvae . This profile supports its use in long-term or high-dose studies where other coumarins may confound results with off-target toxicity.

Multi-Target Drug Discovery: Neurodegeneration & Metabolism

Nodakenetin is a key tool compound for investigating polypharmacology in complex diseases. Its unique profile includes inhibition of AChE, BChE, and BACE1, making it relevant for Alzheimer's disease research . Simultaneously, its activity against α-glucosidase, PTP1B, and RLAR positions it as a candidate for multi-target diabetes studies . Biotransformation studies show that generating Nodakenetin from nodakenin enhances AChE inhibition 2.4-fold [1], confirming the aglycone is the more potent active principle for these pathways.

Application
Selection Property
Validation Focus
Viral neuraminidase inhibition studies
Aglycone-dependent NA inhibition profile
In vitro NA enzymatic assay endpoint
Oral bioavailability / ADME research
Moderate intestinal permeability in Caco-2 model
Permeability coefficient and absorption classification
Irritancy and cytotoxicity profiling
Lower irritancy/cytotoxicity among Angelica coumarins
Mouse ear irritancy model, brine shrimp lethality endpoint
Multi-target enzyme inhibition (neurodegeneration/metabolism)
Broad target engagement (AChE, BChE, BACE1, α-glucosidase, PTP1B, RLAR)
Enzyme panel inhibition assays, target-specific IC50 comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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